Product packaging for Farnesyl monophosphate(Cat. No.:CAS No. 15416-91-8)

Farnesyl monophosphate

Cat. No.: B232033
CAS No.: 15416-91-8
M. Wt: 302.35 g/mol
InChI Key: ALEWCKXBHSDCCT-FBXUGWQNSA-N
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Description

Context of Isoprenoid Metabolism and its Central Role

Isoprenoids, also known as terpenoids, represent one of the most extensive and diverse classes of naturally occurring organic compounds. creative-proteomics.com Derived from the simple five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), these molecules are fundamental to a myriad of vital biological functions across all domains of life. creative-proteomics.commdpi.comresearchgate.net In plants, isoprenoids are crucial for photosynthesis (carotenoids, chlorophylls), growth regulation (gibberellins, brassinosteroids), and defense (phytoalexins, volatile terpenes). creative-proteomics.comresearchgate.net In all organisms, isoprenoids are essential for processes like cellular respiration (ubiquinones), membrane integrity (sterols), and the post-translational modification of proteins (prenylation). mdpi.comasm.orgacs.org

The biosynthesis of these essential C5 precursors occurs via two primary routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, archaea, and some bacteria, and the methylerythritol phosphate (B84403) (MEP) pathway, found in most bacteria, algae, and plant plastids. creative-proteomics.commdpi.com Regardless of the initial pathway, the subsequent condensation of IPP and DMAPP units leads to the formation of longer-chain prenyl pyrophosphates, such as the 10-carbon geranyl pyrophosphate (GPP), the 15-carbon farnesyl pyrophosphate (FPP), and the 20-carbon geranylgeranyl pyrophosphate (GGPP). creative-proteomics.commdpi.com

Of these, farnesyl pyrophosphate (FPP) holds a particularly critical position. It serves as the last common precursor for a vast array of isoprenoids, including sterols, sesquiterpenes, dolichols, and ubiquinones. nih.govnih.gov This places FPP at a key metabolic branch point, where the flow of carbon is directed toward numerous downstream biosynthetic pathways, making its regulation essential for cellular homeostasis. nih.govnih.govpnas.org

Significance of Farnesyl Monophosphate as a Key Metabolic Intermediate

While the primary route to FPP is through the stepwise elongation from IPP and DMAPP, an alternative or "salvage" pathway has been identified that highlights the importance of this compound (FMP). mdpi.comresearchgate.net This pathway allows cells to recycle farnesol (B120207) (F-OH), a dephosphorylated derivative of FPP, back into the main isoprenoid pool. mdpi.comresearchgate.net The existence of this salvage mechanism underscores the cell's need to maintain its supply of FPP for critical functions. mdpi.com

The conversion of farnesol back to the metabolically active farnesyl pyrophosphate occurs through a two-step phosphorylation process in which this compound is the central intermediate. nih.govpnas.org

Formation of this compound (FMP): The first step is the phosphorylation of farnesol to FMP. This reaction is catalyzed by a farnesol kinase. mdpi.comnih.gov In vitro studies have shown that the nucleotide specificity of this kinase can vary between organisms. For instance, in rat liver microsomes, ATP is the preferred phosphate donor, whereas in the plant Nicotiana tabacum and the microalga Botryococcus braunii, CTP is the favored donor. mdpi.comnih.govtamu.edu

Conversion to Farnesyl Pyrophosphate (FPP): The second step involves the phosphorylation of FMP to FPP, catalyzed by a farnesyl phosphate kinase. mdpi.compnas.org This reaction demonstrates a strong preference for CTP as the phosphoryl donor in both rat liver and plant systems. pnas.orgpnas.org

The kinetic relationship between the formation of FMP and its subsequent conversion to FPP has been demonstrated in studies using radiolabeled farnesol, establishing a clear precursor-product relationship. nih.govnih.gov This two-step mechanism provides a route for utilizing farnesol for the biosynthesis of essential isoprenoid lipids and for protein prenylation, a crucial post-translational modification. nih.govpnas.orgpnas.org

The significance of FMP extends beyond its role as a transient intermediate. Research has revealed that FMP itself can act as a signaling molecule, modulating the activity of specific cellular receptors.

Enzymatic Steps in the Farnesol Salvage Pathway
StepSubstrateProductEnzymePrimary Phosphate Donor (Organism Dependent)Reference
1Farnesol (F-OH)This compound (FMP)Farnesol KinaseATP (Rat Liver), CTP (Plants) mdpi.comnih.gov
2This compound (FMP)Farnesyl Pyrophosphate (FPP)Farnesyl Phosphate KinaseCTP pnas.orgpnas.org

Detailed research findings have shown that FMP can interact with nuclear and cell surface receptors, indicating it has roles beyond simple metabolic recycling. For example, FMP has been identified as an antagonist for the lysophosphatidic acid (LPA) receptor LPA₃ and as an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARβ/δ. researchgate.netnih.gov

Research Findings on this compound (FMP) Activity
Target ReceptorObserved Effect of FMPFinding DetailReference
LPA₃ ReceptorAntagonismEstimated dissociation constant (Kd) of 48 ± 12 nM researchgate.netnih.gov
LPA₂ ReceptorModest Inhibition- researchgate.netnih.gov
LPA₁ ReceptorNo Measurable Effect- researchgate.netnih.gov
PPARαActivationActivated reporter gene expression at 1 µM researchgate.netnih.gov
PPARβ/δActivationActivated reporter gene expression at 1 µM researchgate.netnih.gov
PPARγActivation of gene transcriptionCompetes with synthetic agonists for binding researchgate.netnih.gov

These findings position this compound not just as a fleeting intermediate in a salvage pathway but as a significant metabolic compound with its own biological activities, connecting isoprenoid metabolism with cellular signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27O4P B232033 Farnesyl monophosphate CAS No. 15416-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWCKXBHSDCCT-FBXUGWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15416-91-8
Record name Farnesyl monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Enzymatic Synthesis and Biosynthetic Pathways of Farnesyl Monophosphate

Farnesol (B120207) Kinase-Mediated Phosphorylation of Farnesol

The initial step in the farnesol salvage pathway is the phosphorylation of farnesol to yield farnesyl monophosphate. This reaction is catalyzed by the enzyme farnesol kinase.

Substrate Specificity and Kinetic Parameters of Farnesol Kinase

Farnesol kinase exhibits a preference for farnesol as its substrate. In Arabidopsis thaliana, the kinase encoded by the FOLK gene demonstrates a clear substrate preference for farnesol over other isoprenoid alcohols like geraniol (B1671447) and geranylgeraniol. uniprot.orgnih.gov It shows no activity with farnesyl phosphate (B84403), indicating its specific role in the initial phosphorylation step. uniprot.org In rat liver, the farnesol kinase has a Michaelis constant (Km) value of 2.3 µM for farnesol, indicating a high affinity for its substrate. nih.gov

OrganismEnzyme/GenePreferred SubstrateOther SubstratesKm (for Farnesol)
Arabidopsis thalianaFOLKFarnesolGeraniol, GeranylgeraniolNot Reported
Rat LiverFarnesol KinaseFarnesolNot specified2.3 µM nih.gov

Nucleotide Requirements for this compound Synthesis (e.g., ATP dependence)

The phosphorylation of farnesol is a nucleotide-dependent process, with the specific nucleotide triphosphate (NTP) required varying between organisms. In rat liver homogenates, the synthesis of this compound occurs in the presence of several nucleotides, but the highest activity is observed with adenosine (B11128) triphosphate (ATP). nih.govmdpi.com

Conversely, studies on plant systems reveal a different nucleotide preference. In Nicotiana tabacum microsomal fractions, while some this compound formation is detected with ATP, GTP, or UTP, significantly higher levels are produced when cytidine (B196190) triphosphate (CTP) is the phosphoryl donor. nih.govpnas.org Similarly, the farnesol kinase from Arabidopsis thaliana (FOLK) can utilize various NTPs but shows a strong preference for CTP. uniprot.orgmdpi.com

Organism/SystemPrimary Nucleotide DonorOther Active Nucleotides
Rat Liver HomogenatesATP nih.govmdpi.comOther unspecified nucleotides mdpi.com
Nicotiana tabacum MicrosomesCTP nih.govpnas.orgATP, GTP, UTP (lower activity) nih.govpnas.org
Arabidopsis thaliana (FOLK)CTP uniprot.orgmdpi.comATP, GTP, UTP uniprot.org

Subcellular and Organismal Localization of Farnesol Kinase Activity (e.g., rat liver microsomes, plant membranes)

Farnesol kinase activity has been identified in various organisms and subcellular compartments. In mammals, the activity is primarily localized to the microsomes of the liver. nih.govmdpi.com Specifically, studies in rat liver have shown that farnesol kinase is present in both rough and smooth microsomes and is associated with the inner, luminal surface of these vesicles. nih.govmdpi.com It is not found in mitochondria, peroxisomes, Golgi apparatus, or plasma membranes. nih.gov

In the plant kingdom, farnesol kinase activity is associated with membranes. nih.gov In Arabidopsis thaliana, the farnesol kinase, FOLK, is localized to the chloroplasts. uniprot.org In Nicotiana tabacum, the kinase activity responsible for converting farnesol to its phosphorylated forms has been demonstrated in microsomal fractions. nih.govpnas.org

Subsequent Phosphorylation of this compound to Farnesyl Diphosphate (B83284)

Following its synthesis, this compound is further phosphorylated to farnesyl diphosphate (FPP) by a distinct kinase activity, often referred to as farnesyl phosphate kinase.

Farnesyl Phosphate Kinase Activity and Substrate Preference

The enzyme responsible for the second phosphorylation step, farnesyl phosphate kinase, specifically acts on this compound to produce farnesyl diphosphate. Evidence from studies on Nicotiana tabacum microsomes demonstrates the conversion of exogenously supplied this compound to farnesyl diphosphate, confirming the presence of a distinct farnesyl phosphate kinase. nih.govpnas.org This sequential phosphorylation mechanism, where farnesol is first converted to FMP and then to FPP, has been established in both plant and mammalian systems. nih.govmdpi.comnih.govpnas.org

Nucleotide Requirements for Farnesyl Diphosphate Formation (e.g., CTP dependence)

The nucleotide requirement for the second phosphorylation step appears to be highly specific. In both rat liver microsomes and Nicotiana tabacum plant cell extracts, the phosphorylation of this compound to farnesyl diphosphate is strictly dependent on cytidine triphosphate (CTP). nih.govnih.govpnas.org Other nucleotide triphosphates such as ATP, GTP, or UTP are not effective as phosphoryl donors for this particular reaction. nih.govnih.govpnas.org This CTP-dependent activity highlights a key regulatory feature of the farnesol salvage pathway. nih.govpnas.org

SystemSubstrateProductRequired Nucleotide
Rat Liver MicrosomesThis compoundFarnesyl diphosphateCTP nih.gov
Nicotiana tabacum MicrosomesThis compoundFarnesyl diphosphateCTP nih.govpnas.orgmdpi.com

Subcellular Localization of Farnesyl Phosphate Kinase

The synthesis of farnesyl pyrophosphate from farnesol occurs in a stepwise manner, involving two distinct kinase enzymes. The second of these enzymes, farnesyl phosphate kinase, is responsible for the phosphorylation of this compound to yield farnesyl pyrophosphate.

Detailed studies in rat liver have elucidated the specific subcellular location of this crucial enzymatic activity. Research has demonstrated that rat liver microsomes contain the necessary machinery for the consecutive phosphorylation of farnesol. nih.gov While the initial phosphorylation of farnesol is catalyzed by farnesol kinase on the inner, luminal surface of microsomal vesicles, the subsequent phosphorylation of this compound is spatially distinct. nih.gov Investigations involving proteases and chemical probes have indicated that the farnesyl phosphate kinase activity occurs on the outer, cytoplasmic surface of these microsomal vesicles. nih.gov

This localization is significant as it positions the enzyme to act on this compound and utilize cytosolic phosphoryl donors. In rat liver, this second phosphorylation step is specifically dependent on Cytidine triphosphate (CTP) as the phosphoryl donor, as Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), or Uridine triphosphate (UTP) cannot substitute. nih.gov The enzyme is also noted to be activated by low concentrations of detergents. nih.gov

In contrast, other enzymes of the isoprenoid pathway have different localizations. For instance, farnesyl diphosphate synthase, which also produces FPP but from smaller precursors via the mevalonate (B85504) pathway, has been found to be largely localized in peroxisomes in rat liver. nih.gov

Characterization of Novel Biosynthetic Mechanisms Involving Successive Monophosphorylation Reactions

A significant discovery in isoprenoid biosynthesis has been the characterization of a novel pathway for the formation of farnesyl pyrophosphate (FPP) from farnesol (F-OH) via two sequential phosphorylation steps, with this compound (FMP) as the key intermediate. This mechanism provides an alternative route to the conventional mevalonate pathway for generating FPP.

This biosynthetic mechanism has been particularly well-documented in plant cells, such as in Nicotiana tabacum (tobacco) cell cultures. pnas.org In vitro enzymatic studies with microsomal fractions from these cells have directly demonstrated the presence of kinase activities that convert F-OH to FMP, and subsequently FMP to FPP. pnas.orgebi.ac.uk The kinetics of this process suggest a clear precursor-product relationship between FMP and FPP. pnas.orgebi.ac.uk

A defining characteristic of this novel pathway in plants is its reliance on Cytidine triphosphate (CTP) as the phosphoryl donor for both phosphorylation steps. pnas.org Experimental evidence supporting this includes:

The synthesis of radiolabeled [³H]FMP and [³H]FPP when microsomal fractions were incubated with [³H]F-OH and CTP. pnas.org

The formation of [³²P]FMP and [³²P]FPP when F-OH and FMP, respectively, were incubated with microsomal fractions and [γ-³²P]CTP. pnas.org

This two-step monophosphorylation mechanism is further corroborated by the observation that the process is reversible. When microsomes were incubated with [³H]CDP and FPP, [³H]CTP was formed; however, this did not occur when FMP was used instead of FPP, providing strong evidence for the existence of an FMP kinase that catalyzes the second phosphorylation step. pnas.org

Similar successive phosphorylation mechanisms have been identified in other organisms, though the nucleotide specificity can vary. In rat liver, while the second phosphorylation (FMP to FPP) is CTP-dependent, the initial phosphorylation of farnesol to FMP is catalyzed by a distinct farnesol kinase that utilizes ATP. nih.govmdpi.com The first evidence for this type of salvage pathway in mammals was reported in 1998, where this compound was shown to be enzymatically synthesized from farnesol in rat liver homogenates, with ATP being the most effective nucleotide. mdpi.com

The table below summarizes key research findings related to this novel biosynthetic pathway.

Organism/SystemEnzyme(s)Substrate(s)Phosphoryl Donor(s)Product(s)Key Finding
Nicotiana tabacum (microsomal fractions)Farnesol kinase, Farnesyl phosphate kinaseFarnesol, this compoundCTPThis compound, Farnesyl pyrophosphateDemonstrated a CTP-dependent, two-step successive monophosphorylation pathway. pnas.org
Rat Liver (microsomal fractions)Farnesol kinase, Farnesyl phosphate kinaseFarnesol, this compoundATP (for F-OH), CTP (for FMP)This compound, Farnesyl pyrophosphateIdentified two distinct kinases with different nucleotide specificities and subcellular locations for the two-step phosphorylation. nih.gov
Botryococcus braunii (microalga)Farnesol kinaseFarnesolCTPThis compoundOne of the first observations of CTP-mediated monophosphorylation of farnesol. mdpi.com

This pathway for salvaging and utilizing free farnesol is crucial for the biosynthesis of various isoprenoids, including sterols, sesquiterpenes, and for protein isoprenylation. pnas.org

Compound Names

AbbreviationFull Name
FMPThis compound
FPPFarnesyl pyrophosphate
F-OHFarnesol
ATPAdenosine triphosphate
CTPCytidine triphosphate
GTPGuanosine triphosphate
UTPUridine triphosphate
CDPCytidine diphosphate

Biological Roles of Farnesyl Monophosphate in Cellular Processes

Precursor Function in Isoprenoid Biosynthetic Pathways

The primary and most well-understood role of farnesyl monophosphate is as a stepping stone in the synthesis of more complex isoprenoids. It sits (B43327) at a key juncture, enabling the transition from the C15 alcohol, farnesol (B120207), to the activated diphosphate (B83284) form required for numerous downstream applications.

This compound is the direct precursor to farnesyl diphosphate (FPP) in a salvage pathway that utilizes farnesol. This conversion is accomplished through a sequential two-step phosphorylation process. First, farnesol is phosphorylated to this compound by a farnesol kinase. Subsequently, this compound is phosphorylated to farnesyl diphosphate.

In vitro enzymatic studies have demonstrated this precursor-product relationship. For instance, research using microsomal fractions from plant cells showed that radiolabeled farnesol was first converted to labeled this compound, which was then subsequently converted to labeled farnesyl diphosphate. nih.gov The second phosphorylation step, converting FMP to FPP, is catalyzed by a this compound kinase. Studies have shown that this kinase activity can be specific for certain phosphoryl donors, with Cytidine (B196190) triphosphate (CTP) being identified as an effective donor in various systems, including plants and mammals. nih.govebi.ac.uk This sequential phosphorylation provides a mechanism for cells to salvage and utilize free farnesol, reintegrating it into the main isoprenoid biosynthetic pathway. mdpi.com

Table 1: Key Enzymes in Farnesyl Diphosphate Synthesis from Farnesol

Enzyme Substrate Product Phosphoryl Donor Example
Farnesol Kinase Farnesol This compound ATP

Once synthesized, farnesyl diphosphate (FPP) becomes a central branch-point intermediate from which a multitude of essential metabolites are derived. ebi.ac.ukfrontierspartnerships.org Therefore, the synthesis of FMP is fundamentally linked to the production of these diverse compounds. The FPP molecule can be directed down several major metabolic routes:

Sterols: FPP is the precursor for sterol biosynthesis. Two molecules of FPP are condensed head-to-head by the enzyme squalene (B77637) synthase to form squalene. mdpi.comwikipedia.org Squalene then undergoes a series of cyclization and modification reactions to produce cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. These sterols are vital components of cellular membranes, influencing fluidity and permeability.

Ubiquinones: The polyisoprenoid tail of ubiquinone (also known as Coenzyme Q) is derived from FPP. frontierspartnerships.orgnih.gov Ubiquinone is an essential component of the mitochondrial electron transport chain, playing a critical role in cellular respiration and ATP production.

Dolichols: FPP serves as a primer for the synthesis of dolichols, which are long-chain polyisoprenoid alcohols. mdpi.comfrontierspartnerships.orgnih.gov Dolichol phosphate (B84403) acts as a lipid carrier for oligosaccharides in the process of N-linked glycosylation of proteins in the endoplasmic reticulum, a crucial modification for the proper folding and function of many secreted and membrane-bound proteins.

The efficient conversion of this compound to FPP is thus a prerequisite for maintaining the cellular supply of these critical downstream metabolites. nih.govnih.gov

Intermediate in Farnesyl Diphosphate Synthesis

Indirect Involvement in Protein Prenylation

Protein prenylation is a post-translational modification where a farnesyl or geranylgeranyl isoprenoid group is attached to a cysteine residue at or near the C-terminus of a target protein. This modification is critical for mediating protein-membrane interactions and protein-protein interactions.

This compound plays an essential, albeit indirect, role in this process by ensuring the availability of the farnesyl donor molecule, FPP. The enzyme responsible for farnesylation is protein farnesyltransferase (FTase). nih.govoup.com FTase recognizes specific target proteins containing a C-terminal "CaaX box" motif and catalyzes the transfer of the farnesyl group from FPP to the cysteine residue within this motif. sigmaaldrich.com

Many proteins modified by farnesylation are involved in cellular signaling, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. sigmaaldrich.comnih.gov The attachment of the hydrophobic farnesyl group facilitates the anchoring of these proteins to cellular membranes, such as the plasma membrane, which is often essential for their function. frontiersin.orgresearchgate.net By serving as the immediate precursor to FPP, this compound is integral to the supply chain that enables the farnesylation of a wide array of regulatory proteins, thereby influencing numerous signal transduction pathways. mdpi.comnih.gov

Modulatory Roles in Signal Transduction Pathways

Beyond its foundational role as a biosynthetic intermediate, this compound is emerging as a bioactive lipid that can directly modulate the activity of nuclear receptors, indicating a more direct role in regulating gene expression and cellular metabolism.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism. Research has identified farnesyl phosphates as endogenous ligands for these receptors. nih.govnih.gov

Specifically, this compound has been shown to directly activate PPARα and PPARβ/δ. nih.govnih.govebi.ac.uk In reporter gene assays, treatment with 1 µM this compound resulted in the activation of both PPARα and PPARβ/δ. nih.gov Furthermore, both this compound and farnesyl diphosphate were found to compete with synthetic agonists for binding to PPARγ and to activate its transcriptional activity. nih.govnih.gov This suggests that FMP can function as a signaling molecule, directly influencing the genetic programming of the cell. The ability of FMP to regulate all three PPAR isoforms highlights a potential role for this isoprenoid intermediate in modulating metabolic homeostasis, distinct from the functions of its downstream products. nih.gov

Table 2: Summary of this compound's Biological Roles

Biological Process Role of this compound Key Outcome
Isoprenoid Biosynthesis Direct intermediate in the phosphorylation of farnesol. Synthesis of Farnesyl Diphosphate (FPP), a central metabolic hub. nih.gov
Downstream Metabolism Precursor to FPP, which is the starting point for multiple pathways. Production of essential molecules like sterols, ubiquinones, and dolichols. mdpi.comfrontierspartnerships.orgnih.gov
Protein Prenylation Indirectly supplies the substrate (FPP) for the farnesylation reaction. Covalent modification of proteins (e.g., Ras) for proper localization and function. mdpi.comsigmaaldrich.com

| Signal Transduction | Acts as a direct ligand and activator of PPAR nuclear receptors. | Modulation of gene expression related to lipid and glucose metabolism. nih.govnih.govebi.ac.uk |

Interactions with Lysophosphatidic Acid (LPA) Receptors (e.g., antagonism of LPA3)

This compound (FMP), an oligoprenyl phosphate, has been identified as an endogenous modulator of lysophosphatidic acid (LPA) receptors. nih.gov Structurally similar to polyunsaturated fatty alcohol phosphates, which are known to be minimal pharmacophores for LPA receptors, farnesyl phosphates can interact with these cell surface receptors. nih.govnih.gov Research has shown that FMP and its diphosphate counterpart, farnesyl diphosphate (FDP), act as antagonists at specific LPA G protein-coupled receptors (GPCRs). nih.govresearchgate.net

Detailed studies using rat hepatoma cells (RH7777) stably expressing different LPA receptor subtypes revealed specific antagonistic effects. nih.gov Both FMP and FDP potently and specifically antagonize the intracellular calcium mobilization prompted by LPA through the LPA3 receptor. nih.govnih.govebi.ac.uk The inhibitory effect is less pronounced at the LPA2 receptor and non-existent at the LPA1 receptor. nih.govnih.govebi.ac.uk Farnesol, the precursor alcohol, also demonstrates some inhibition at the LPA3 receptor but is significantly less effective than its phosphorylated forms. nih.govnih.gov

The potency of this antagonism is highlighted by the estimated dissociation constant (K_b) of the LPA3 receptor for this compound, which is approximately 48 ± 12 nM. nih.govnih.govresearchgate.net For farnesyl diphosphate, the dissociation constant at the same receptor is estimated to be 155 ± 30 nM. nih.govnih.govresearchgate.net These findings underscore a significant and specific interaction between farnesyl phosphates and the LPA3 receptor, positioning them as potential endogenous regulators of LPA signaling pathways. nih.gov

Table 1: Interaction of this compound (FMP) with LPA Receptor Subtypes

Receptor Subtype Effect of FMP Potency/Details Citation
LPA1 No measurable effect --- nih.govnih.gov
LPA2 Modest inhibition / Moderate antagonist Causes a dose-dependent but partial inhibition of LPA-induced Ca²+ mobilization. nih.govnih.govresearchgate.net

| LPA3 | Potent and specific antagonist | Competitively antagonizes LPA-elicited intracellular Ca²+ mobilization. Estimated K_b is 48 ± 12 nM. | nih.govnih.govresearchgate.net |

Functional Implications in Plant Metabolism and Stress Responses

Interplay with Farnesol Metabolism and Abscisic Acid Signaling

In plants, this compound is a key intermediate in a metabolic pathway that intersects with hormone signaling, particularly involving abscisic acid (ABA), a crucial hormone in stress responses. The phosphorylation of farnesol to FMP is a critical regulatory step. In Arabidopsis thaliana, an enzyme named farnesol kinase (FOLK) is responsible for this conversion. nih.gov

The interplay with ABA signaling is significant. Research has demonstrated that loss-of-function mutations in the FOLK gene, which eliminates farnesol kinase activity, result in an ABA-hypersensitive phenotype. nih.gov This suggests that the phosphorylation of farnesol to FMP is part of a pathway that negatively regulates ABA signaling. Further supporting this connection, the application of exogenous ABA to wild-type plants leads to the repression of FOLK gene expression. nih.gov

Another layer of regulation involves the enzyme farnesol dehydrogenase (FLDH), which oxidizes farnesol. nih.govresearchgate.net The expression of the FLDH gene in Arabidopsis is repressed by ABA. nih.govresearchgate.net Conversely, mutants that exhibit increased FLDH expression show an ABA-insensitive phenotype, identifying FLDH as another negative regulator of ABA signaling. nih.govresearchgate.net Together, these findings illustrate a sophisticated metabolic network where the conversion of farnesol, including its phosphorylation to FMP, modulates the plant's sensitivity and response to the stress hormone ABA. nih.govnih.gov

Association with Phytoalexin Biosynthesis in Plant Cells

This compound plays a pivotal role in the defensive responses of plant cells, specifically in the production of phytoalexins. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Studies utilizing cell cultures of Nicotiana tabacum (tobacco) have elucidated the role of FMP in redirecting metabolic flow toward defense compound synthesis. nih.govpnas.org

In rapidly growing tobacco cell cultures, exogenously supplied farnesol is readily incorporated into the biosynthesis of sterols. nih.govnih.gov However, when these cells are treated with an elicitor, which simulates a microbial infection, a dramatic metabolic shift occurs. The rate of farnesol incorporation into sterols decreases by over 70%. nih.govnih.govebi.ac.uk Simultaneously, a significant portion of the farnesol is rerouted into the production of capsidiol, a sesquiterpene phytoalexin that is secreted by the cells. nih.govebi.ac.uk

This metabolic diversion is facilitated by the phosphorylation of farnesol. In vitro enzymatic assays have confirmed the presence of kinase activities that convert farnesol first to this compound and subsequently to farnesyl diphosphate (FPP). nih.govnih.govcapes.gov.br The inhibition of sterol synthesis by compounds like squalestatin 1 further supports that farnesol is incorporated into these pathways via FPP. nih.govnih.gov This demonstrates that the formation of FMP is a crucial step in a salvage pathway that allows plant cells to utilize farnesol for the rapid biosynthesis of defensive phytoalexins during a stress response. nih.govpnas.org

Table 2: Mentioned Compounds

Compound Name
Abscisic acid
Capsidiol
Farnesol
Farnesyl diphosphate
This compound
Geranylgeraniol
Lysophosphatidic acid

Advanced Research Methodologies for Investigating Farnesyl Monophosphate

Biochemical Assay Development for Farnesyl Monophosphate Synthesis and Conversion

Understanding the enzymes that synthesize and utilize this compound is fundamental to elucidating its metabolic importance. The development of specific and sensitive in vitro assays for the kinases involved in FMP metabolism has been a crucial step in this process. These assays allow for the characterization of enzyme kinetics, substrate specificity, and the identification of potential inhibitors.

The synthesis of FMP from farnesol (B120207) (F-OH) and its subsequent conversion to farnesyl pyrophosphate (FPP) are catalyzed by specific kinase enzymes. In vitro assays have been developed to directly measure the activities of both farnesol kinase and FMP kinase.

Initial studies in both plant and mammalian systems identified these kinase activities within microsomal fractions. nih.govmdpi.com A common assay design involves incubating these cell fractions with the enzyme substrate (e.g., farnesol or FMP) and a phosphoryl donor. nih.gov While various nucleoside triphosphates can be utilized, research indicates that cytidine (B196190) triphosphate (CTP) is a particularly efficient phosphoryl donor for both the conversion of farnesol to FMP and FMP to FPP in plant cell extracts. nih.govpnas.org In contrast, studies on rat liver homogenates found ATP to be most effective for farnesol kinase activity, while the subsequent phosphorylation of FMP to FPP was specific to CTP. mdpi.com

The activity of related enzymes, such as farnesyl diphosphate (B83284) synthase (FPPS), which catalyzes the formation of FPP from precursors, can also be measured using coupled enzyme assays. One such continuous fluorescence assay links the production of FPP to its use by protein farnesyltransferase (PFTase) to modify a dansylated peptide, resulting in a measurable increase in fluorescence. nih.gov This provides an indirect but powerful method for studying the pathway.

Table 1: Components of Typical In Vitro Kinase Assays for FMP Metabolism
Assay TargetEnzyme SourceSubstratePhosphoryl DonorKey Buffer/CofactorsReference
Farnesol Kinase & FMP KinaseTobacco Cell Microsomes[³H]FarnesolCTP (most efficient), ATP, GTP, UTPTris-HCl, MgCl₂, CHAPS nih.govpnas.org
Farnesol KinaseRat Liver MicrosomesFarnesolATP (most efficient)- mdpi.com
FMP KinaseRat Liver MicrosomesThis compoundCTP (specific)- mdpi.com
Farnesyl Pyrophosphate SynthaseRecombinant E. coli extractsDMAPP, GPP, ¹⁴C-IPP-MOPS, MgCl₂, DTT plos.org

The quantification of FMP and related compounds in enzymatic assays relies on highly sensitive detection methods. Radiometric and spectrophotometric techniques are the two primary approaches used.

Radiometric methods offer exceptional sensitivity and are widely used for directly tracking the conversion of substrates to products. These assays typically employ substrates labeled with radioactive isotopes, such as tritium (B154650) (³H) or phosphorus-32 (B80044) (³²P). For instance, farnesol kinase activity can be measured by incubating [³H]farnesol with cell extracts and analyzing the formation of [³H]FMP. nih.gov Alternatively, using a radiolabeled phosphoryl donor like [γ-³²P]CTP allows for the detection of [³²P]FMP. nih.gov Following the enzymatic reaction, the products are separated from the labeled precursors, commonly using techniques like thin-layer chromatography (TLC), and the radioactivity is quantified with a position-scanning detector or by scintillation counting. nih.govpnas.org

Spectrophotometric and spectrofluorimetric methods provide an alternative, often continuous, means of measuring enzyme activity. These assays are frequently designed as coupled reactions where the product of the primary reaction is used in a secondary reaction that generates a change in absorbance or fluorescence. A continuous spectrofluorimetric assay for farnesyltransferase, an enzyme that uses FMP's product FPP, measures the farnesylation of a dansylated peptide substrate. acs.org The transfer of the farnesyl group to the peptide causes a significant increase in its fluorescence quantum yield, which can be monitored in real-time. acs.org Another spectrophotometric method for FPPS activity links the release of pyrophosphate to a series of enzymatic reactions culminating in the production of a UV-active purine, which can be monitored at 360 nm. nih.gov

Table 2: Comparison of Detection Methods for FMP-Related Enzyme Assays
Method TypePrincipleExample ApplicationAdvantagesDisadvantagesReference
RadiometricUses ³H or ³²P labeled substrates/donors; product separated (e.g., by TLC) and radioactivity is measured.Detecting conversion of [³H]Farnesol to [³H]FMP.High sensitivity, direct measurement.Discontinuous, requires handling of radioactive materials. nih.govpnas.org
SpectrofluorimetricCoupled assay where farnesylation of a dansylated peptide by FTase leads to increased fluorescence.Evaluating FMP analogs as FTase inhibitors.Continuous, high-throughput adaptable.Indirect measurement, requires specific fluorescent substrates. acs.org
SpectrophotometricCoupled assay linking pyrophosphate release to a reaction producing a UV-absorbent compound.Continuous assay for Farnesyl Diphosphate Synthase.Continuous, avoids radioactivity.Indirect, can be susceptible to artifacts from coupled enzymes. nih.gov

In Vitro Enzymatic Assays for Kinase Activities

Application of Metabolic Labeling Techniques in Biological Systems

Metabolic labeling techniques are powerful tools for studying the synthesis and fate of FMP-derived molecules within living cells. These methods involve introducing labeled precursors that are incorporated into downstream products, such as prenylated proteins. This allows for the visualization, identification, and quantification of the "prenylome."

Early approaches utilized radiolabeled precursors, such as [³H]farnesol. nih.govpnas.org Cells are often pre-treated with an inhibitor of HMG-CoA reductase, such as lovastatin, to deplete the endogenous pools of isoprenoids and thereby enhance the incorporation of the external label. nih.govpnas.org After incubation, cellular proteins are extracted, separated by SDS-PAGE, and the labeled proteins are visualized by autoradiography. nih.gov

More recent advancements employ bioorthogonal chemical reporters. These are synthetic isoprenoid analogs containing a chemically unique functional group, such as an azide (B81097) or an alkyne, which does not interfere with the cell's natural biochemistry. pnas.orgnih.gov For example, cells can be fed an azido-farnesol analog (F-azide-OH). pnas.org This analog is metabolized and incorporated into proteins by farnesyltransferase. The azide group then serves as a chemical handle, allowing for selective ligation to a probe molecule (e.g., biotin (B1667282) or a fluorophore) via the Staudinger reaction or copper-catalyzed alkyne-azide cycloaddition (click chemistry). pnas.orgnih.govcreative-proteomics.com This "tagging-via-substrate" (TAS) approach enables the detection of farnesylated proteins by Western blotting, their purification for mass spectrometry-based identification, or their visualization within the cell using fluorescence microscopy. pnas.orgnih.gov

Synthetic Organic Chemistry Approaches for this compound and Analogs

The chemical synthesis of this compound and its analogs is essential for providing the standards and probes needed for biochemical and cellular studies. Furthermore, synthetic chemistry enables the creation of prodrugs designed to overcome the poor cell permeability of negatively charged phosphates.

The core of synthesizing FMP is the phosphorylation of the primary alcohol group of farnesol. While classic methods exist, they can be inefficient or require harsh conditions. uci.edu More efficient and flexible methods have been developed to improve yields and simplify purification.

One improved method for synthesizing this compound involves the use of a tetrabutylammonium (B224687) salt of phosphate (B84403), which reacts with farnesyl bromide. uci.edu This approach provides the desired monophosphate product ready for subsequent reactions without extensive purification. uci.edu For the synthesis of diphosphates and their analogs, coupling methods are required. Traditional approaches often utilize imidazolide (B1226674) or morpholidate intermediates. uci.edunih.gov However, optimized procedures, such as a tetrazole-catalyzed coupling reaction, offer milder conditions and improved efficiency, which is particularly important for sensitive allylic diphosphates. uci.edu Another strategy involves using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to mediate the installation of the pyrophosphate chain. thieme-connect.com

Table 3: Selected Reagents for Chemical Synthesis of Farnesyl Phosphates
Target CompoundStarting MaterialKey Reagent/CatalystMethodologyReference
This compoundFarnesyl BromideTetrabutylammonium salt of phosphateDirect phosphorylation uci.edu
P¹-farnesyl-P²-substituted diphosphatesThis compound1,1'-Carbonyldiimidazole (CDI)Imidazolide coupling uci.edu
P¹-farnesyl-P²-substituted diphosphatesThis compoundTetrazoleTetrazole-catalyzed coupling uci.edu
Lipid I Analogue (with farnesyl pyrophosphate)Protected Farnesyl PhosphateDCCDCC-mediated pyrophosphate installation thieme-connect.com

This compound and its analogs are potent inhibitors of enzymes like farnesyltransferase (FTase), but their negative charge prevents them from readily crossing cell membranes. acs.orgnih.gov The prodrug strategy aims to solve this by masking the phosphate group with a lipophilic, cleavable moiety, allowing for efficient cellular uptake. Once inside the cell, endogenous enzymes cleave the masking group, releasing the active monophosphate drug. acs.org

A successful approach has been the synthesis of phosphoramidate (B1195095) prodrugs. acs.orgnih.gov In this strategy, the phosphate is masked as a phosphoramidate ester. The synthesis begins with a farnesol analog, which is then converted to the corresponding phosphoramidate derivative. acs.org

The evaluation of these prodrugs is a multi-step process:

Biochemical Evaluation of the Active Monophosphate: The unmasked this compound analog is first tested in vitro to confirm its activity against the target enzyme. For FTase inhibitors, a continuous spectrofluorimetric assay is often used to determine kinetic constants like the inhibition constant (Ki). acs.org Research has shown that the monophosphate forms are often significantly more potent inhibitors of FTase than their corresponding farnesyl diphosphate (FPP) analogs. nih.gov

Cellular Evaluation of the Prodrug: The intact prodrug is then tested in cell culture to assess its ability to enter cells and exert a biological effect. The inhibition of protein prenylation is a key marker. This is often measured by observing a mobility shift of prenylated proteins, such as RhoB, on a Western blot. acs.org The appearance of a slower-migrating, unprenylated band indicates successful inhibition. acs.org These studies frequently reveal a strong synergistic effect when the prodrug is co-administered with a statin, which blocks the competing endogenous FPP synthesis pathway. acs.orgnih.gov

Table 4: Evaluation of this compound Prodrugs
Prodrug TypeEvaluation MethodFindingReference
Phosphoramidate of 3-allylthis compoundIn Vitro FTase Inhibition Assay (on active monophosphate)Monophosphate analogs were potent inhibitors of FTase. acs.orgnih.gov
Phosphoramidate of 3-allylthis compoundCellular Western Blot (RhoB prenylation)Inhibited RhoB prenylation, especially in combination with lovastatin. acs.org
Phosphoramidate of 3-allylthis compoundCellular Flow CytometryInduced G1 cell cycle arrest in combination with lovastatin. acs.orgacs.org
3-tert-butylthis compound-dendrimer conjugateCell Proliferation/Colony Formation AssaysSynergistically suppressed cell proliferation when combined with lovastatin. researchgate.net

Efficient Chemical Synthesis Methods for Farnesyl Phosphates

Protein Expression, Purification, and Structural Analysis for Enzyme Studies

Investigating the enzymes that metabolize this compound (FMP) and its related precursor, farnesyl pyrophosphate (FPP), requires the production of highly pure and active protein samples. Advanced methodologies in recombinant protein expression, multi-step purification, and high-resolution structural analysis are fundamental to elucidating their catalytic mechanisms, substrate specificity, and interactions with inhibitors.

Protein Expression and Purification

The study of farnesyl pyrophosphate synthase (FPPS), a key enzyme in isoprenoid biosynthesis that catalyzes the formation of FPP, frequently relies on recombinant expression systems. nih.govnih.gov Escherichia coli is the most common host for producing these enzymes due to its rapid growth, high yield, and well-established genetic tools. nih.govnih.gov Researchers have successfully expressed FPPS from various organisms, including pathogenic bacteria like Pseudomonas aeruginosa, protozoan parasites such as Trypanosoma brucei, and humans (hFPPS), using this system. nih.govnih.gov

For instance, the gene encoding FPPS from P. aeruginosa was cloned and expressed in E. coli to produce the active enzyme for structural and inhibition studies. nih.gov Similarly, a 390 amino acid FPPS from T. brucei was recombinantly expressed in E. coli for crystallization trials. nih.gov In some cases, modifications are necessary to obtain soluble and stable protein. The expression of Persicaria minor sesquiterpene synthase (PmSTS), which uses FPP as a substrate, was found to form inclusion bodies and soluble aggregates in E. coli. The addition of 15% (v/v) glycerol (B35011) to the purification buffer was crucial for producing a homogenous and stable recombinant protein. peerj.com

Purification protocols typically involve multiple chromatographic steps to achieve the high degree of purity required for enzymatic and structural assays. A common strategy involves an initial affinity chromatography step, followed by size exclusion chromatography. peerj.com For example, a thermostable, bifunctional FPP/geranylgeranyl diphosphate (GGPP) synthase from the archaebacterium Methanobacterium thermoautotrophicum was purified to homogeneity using a four-step process involving (NH4)2SO4 precipitation and multiple chromatography columns. researchgate.net

Table 1: Examples of Protein Expression and Purification for FPP-Metabolizing Enzymes This table is interactive. Click on the headers to sort.

Enzyme Source Organism Expression System Purification Steps Key Findings/Notes Citation
Farnesyl Pyrophosphate Synthase (FPPS) Pseudomonas aeruginosa E. coli Recombinant cloning and expression Produced active dimeric enzyme for structural and inhibition studies. nih.gov
Farnesyl Diphosphate Synthase (FPPS) Trypanosoma brucei E. coli Recombinant expression and purification Enabled crystallization in the absence and presence of the inhibitor minodronate. nih.gov
Sesquiterpene Synthase (PmSTS) Persicaria minor E. coli Affinity and size exclusion chromatography Addition of 15% (v/v) glycerol was essential to prevent protein aggregation and instability. peerj.com
FPP/GGPP Synthase Methanobacterium thermoautotrophicum Native source (NH4)2SO4 precipitation, four chromatographic steps Purified a thermostable, bifunctional homodimer (79-kDa). researchgate.net
Adenosine (B11128) phosphate-isopentenyltransferase 3 (AtIPT3) Arabidopsis thaliana In vitro transcription/translation Purified protein used for farnesylation assays. Demonstrated direct farnesylation by Arabidopsis protein farnesyltransferase (PFT). nih.gov

Structural Analysis

High-resolution structural data is paramount for understanding the molecular architecture of enzyme active sites, the conformational changes that occur during catalysis, and the precise binding modes of substrates and inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose.

X-ray Crystallography

X-ray crystallography has been instrumental in revealing the three-dimensional structures of FPPS from numerous species. nih.govnih.govrcsb.org These studies have shown that FPPS enzymes share a typical α-helical fold, with a central catalytic cavity shaped by about 10 core helices. nih.govfrontiersin.org To understand enzyme-ligand interactions, researchers crystallize the protein in complex with substrates, substrate analogs, or inhibitors. For example, the structure of P. aeruginosa FPPS was solved to a resolution better than 2.0 Å in its unliganded form and in complexes with the substrate geranyl diphosphate (GPP) and the inhibitor ibandronate. nih.govnih.gov

These crystal structures provide critical insights. The complex with GPP showed the substrate binding in an open conformation of the enzyme. nih.govnih.gov The structure with the inhibitor ibandronate revealed multiple inhibitor molecules occupying the active site, providing a detailed picture of its mechanism of action. nih.govnih.gov Similarly, high-resolution X-ray structures of human FPPS in complex with the inhibitors risedronate and zoledronate showed that these drugs bind to the GPP pocket and induce a conformational change in the enzyme. rcsb.org The structural data also highlighted key interactions, such as the role of conserved aspartic acid residues in coordinating Mg2+ ions, which are essential for binding the pyrophosphate moiety of the substrate. frontiersin.org

Table 2: Selected X-ray Crystallography Data for Farnesyl Pyrophosphate Synthase (FPPS) This table is interactive. Click on the headers to sort.

PDB ID Source Organism Ligand(s) Resolution (Å) Key Structural Insights Citation
1ZW5 Homo sapiens Risedronate, Zoledronate 2.30 Inhibitors bind to the GPP pocket, inducing a conformational change. rcsb.org
Not specified Pseudomonas aeruginosa Geranyl diphosphate (GPP), Ibandronate < 2.0 Revealed an open conformation with substrate and multiple inhibitor binding sites. nih.govnih.gov
Not specified Trypanosoma brucei Minodronate (inhibitor) 3.3 Model shows a mostly helical structure resembling avian FPPS but with two additional loop regions. nih.gov
Not specified Trypanosoma cruzi Risedronate, Alendronate Not specified Determined structures alone and in complex with inhibitors and substrates (DMAPP, IPP). illinois.edu
Not specified Homo sapiens YS0470 (bisphosphonate), Inorganic Phosphate (Pi) Not specified Showed simultaneous binding of two Pi molecules in the IPP subpocket without inducing C-terminal tail closure. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique for studying enzyme structure, dynamics, and kinetics in solution. It is particularly useful for identifying ligand binding and determining kinetic parameters without the need for crystallization. For example, NMR was used to obtain backbone and sidechain assignments for the FKBP domain of human aryl hydrocarbon receptor-interacting protein-like 1 (AIPL1) in complex with a farnesyl ligand. nih.gov This work provided a framework for understanding the specifics of farnesyl binding by this chaperone protein. nih.gov

Furthermore, NMR can be used to directly monitor enzyme reactions in real-time to determine kinetic constants. One study used 1H NMR spectroscopy to follow the conversion of farnesyl diphosphate to (+)-germacrene D by germacrene D synthase, yielding a Km of 379 μM and a kcat of 0.04 s−1. researchgate.net This approach allows for the direct determination of Km and Vmax from progress curves using a single substrate concentration, offering an efficient alternative to classical initial rate analysis. researchgate.net

Regulation and Modulation of Farnesyl Monophosphate Levels and Downstream Processes

Endogenous Regulation of Farnesol (B120207) Kinase and Farnesyl Phosphate (B84403) Kinase Activities

The conversion of farnesol to farnesyl diphosphate (B83284) (FPP) is a two-step phosphorylation process catalyzed by farnesol kinase and farnesyl phosphate kinase, respectively. nih.gov The activities of these enzymes are subject to endogenous regulation, ensuring that the levels of their substrates and products are maintained within a physiologically appropriate range.

In the plant Arabidopsis thaliana, farnesol kinase activity has been identified and the corresponding gene, FOLK, has been characterized. nih.gov The expression of this gene is repressed by the plant hormone abscisic acid (ABA), indicating a role for farnesol kinase in the negative regulation of ABA signaling. nih.govresearchgate.net This connection suggests a mechanism for integrating isoprenoid metabolism with responses to abiotic stress. nih.gov Furthermore, farnesol dehydrogenase activity, which converts farnesal (B56415) to farnesol, is also regulated by ABA, highlighting a coordinated control of farnesol metabolism. oup.com

In mammalian systems, evidence for the endogenous regulation of these kinases has also been presented. Early studies in rat liver homogenates identified an ATP-dependent farnesol kinase activity located on the luminal surface of microsomal vesicles. mdpi.com The activity of this farnesol kinase was found to be decreased in rats fed a cholesterol-rich diet, which is known to downregulate the mevalonate (B85504) pathway. mdpi.com This suggests a feedback mechanism where high cholesterol levels can inhibit the salvage pathway for farnesol. The subsequent phosphorylation of farnesyl monophosphate to FPP is catalyzed by a distinct kinase that shows a preference for CTP as the phosphate donor and is likely located on the cytoplasmic surface of the microsomes. nih.govmdpi.com The differential localization and nucleotide specificity of these two kinases suggest they are distinct enzymes subject to separate regulatory controls. oup.com

The regulation of these kinases is crucial as farnesol and its phosphorylated derivatives are involved in various signaling pathways that control cell growth, differentiation, and survival. ontosight.ai

Pharmacological Manipulation of Isoprenoid Pathway Enzymes Affecting this compound Precursors

The isoprenoid pathway is a target for several classes of drugs that can significantly alter the pool of precursors for this compound synthesis. By inhibiting key enzymes upstream of FPP, these pharmacological agents effectively modulate the downstream processes that rely on isoprenoid intermediates.

Impact of HMG-CoA Reductase Inhibitors (Statins) on Isoprenoid Pools

Statins are a class of drugs that act as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. scispace.comresearchgate.net By blocking the synthesis of mevalonate, statins reduce the entire downstream pool of isoprenoid intermediates, including farnesyl diphosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netahajournals.org This depletion of isoprenoids is central to many of the cholesterol-independent, or "pleiotropic," effects of statins. nih.gov

The reduction in FPP and GGPP levels has significant biological consequences because these molecules are essential for the post-translational modification of various signaling proteins, a process known as prenylation. scispace.com Proteins such as those in the Ras, Rho, and Rac families of small GTPases require farnesylation or geranylgeranylation for their proper membrane localization and function. ahajournals.org Inhibition of this process by statins can alter numerous cellular functions, including cell proliferation, differentiation, and apoptosis. ahajournals.org The effects of statins on isoprenoid pools have been observed to modulate inflammatory responses, enhance the stability of atherosclerotic plaques, and decrease oxidative stress. scispace.comnih.gov

Drug Class Target Enzyme Primary Effect on Isoprenoid Pathway Key Downstream Consequences
StatinsHMG-CoA ReductaseDecreased synthesis of mevalonate and all subsequent isoprenoid intermediates. scispace.commdpi.comReduced pools of FPP and GGPP, leading to inhibited protein prenylation. nih.govresearchgate.net

Effects of Farnesyl Diphosphate Synthase Inhibitors (Bisphosphonates)

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that potently inhibit bone resorption. Their primary molecular target is farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway that catalyzes the synthesis of FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govaacrjournals.orgnih.gov By inhibiting FPPS, N-BPs prevent the formation of FPP and the subsequent synthesis of GGPP. nih.govaap.org

The inhibition of FPPS in osteoclasts disrupts the prenylation of small GTPase signaling proteins, which are crucial for maintaining the cytoskeletal organization and vesicular trafficking required for bone resorption. nih.govnps.org.au This ultimately leads to osteoclast apoptosis. nih.govnih.gov The action of N-BPs directly illustrates the critical role of an adequate FPP pool for normal cellular function. The potency of different N-BPs as inhibitors of bone resorption correlates with their ability to inhibit FPPS. aacrjournals.org

Drug Class Target Enzyme Primary Effect on Isoprenoid Pathway Key Downstream Consequences
Nitrogen-containing BisphosphonatesFarnesyl Diphosphate Synthase (FPPS)Inhibition of FPP and GGPP synthesis. nih.govnih.govImpaired prenylation of small GTPases, leading to disruption of cellular processes like bone resorption. aap.orgnps.org.au

Genetic Approaches to Alter this compound Metabolism in Model Organisms

Genetic engineering has proven to be a powerful tool for manipulating this compound metabolism in various model organisms, particularly for the enhanced production of valuable FPP-derived compounds. These approaches typically involve the overexpression of pathway genes, the disruption of competing metabolic branches, and the modification of key enzymes.

In the yeast Saccharomyces cerevisiae, a common host for metabolic engineering, several strategies have been employed to increase the intracellular pool of FPP. mdpi.com These include overexpressing genes of the mevalonate (MVA) pathway, such as a truncated, soluble version of HMG-CoA reductase (tHMG1), which is a key rate-limiting step. frontiersin.org To further channel metabolic flux towards FPP, genes encoding enzymes that divert FPP to other pathways, such as the squalene (B77637) synthase gene (ERG9), are often downregulated or knocked out. mdpi.com Additionally, modifying the product specificity of FPPS itself through protein engineering has been shown to alter the ratios of different isoprenoid precursors. oup.com

In plants, similar genetic strategies have been applied. In Arabidopsis thaliana, loss-of-function mutations in the farnesol kinase gene (FOLK) resulted in the abolishment of farnesol kinase activity and led to an abscisic acid-hypersensitive phenotype, demonstrating the in vivo role of this enzyme in hormone signaling. nih.gov In Zea mays (maize), CRISPR/Cas9-mediated knockout of different farnesyl diphosphate synthase (FPS) isoforms revealed functional specialization. nih.gov Researchers found that one isoform, FPS3, was primarily responsible for producing the FPP destined for the synthesis of defense-related phytoalexins, while another isoform, FPS1, supplied the FPP for the synthesis of essential compounds like ubiquinone. nih.gov This genetic dissection highlights how plants can evolve dedicated enzyme isoforms to manage the allocation of FPP between growth and defense.

Organism Genetic Modification Target Gene/Pathway Observed Outcome
Saccharomyces cerevisiaeOverexpressionMevalonate pathway genes (e.g., tHMG1, ERG20)Increased intracellular FPP pool for sesquiterpene production. mdpi.comfrontiersin.org
Saccharomyces cerevisiaeGene Knockout/DownregulationSqualene synthase (ERG9)Redirection of metabolic flux from sterol synthesis towards FPP-derived products. mdpi.com
Arabidopsis thalianaLoss-of-function mutationFarnesol kinase (FOLK)Abolished farnesol kinase activity, ABA-hypersensitive phenotype. nih.gov
Zea maysCRISPR/Cas9 KnockoutFarnesyl diphosphate synthase isoforms (FPS1, FPS3)Functional specialization, with FPS1 dedicated to growth (ubiquinone) and FPS3 to defense (phytoalexins). nih.gov

Perspectives and Future Directions in Farnesyl Monophosphate Research

Unraveling the Comprehensive Regulatory Networks Governing Farnesyl Monophosphate Homeostasis

The cellular concentration of this compound is maintained through a delicate balance of synthesis and consumption, governed by a complex regulatory network. FMP is primarily generated through the phosphorylation of farnesol (B120207), a reaction catalyzed by farnesol kinase. mdpi.comebi.ac.uk Subsequently, farnesyl phosphate (B84403) kinase catalyzes the phosphorylation of FMP to produce farnesyl pyrophosphate (FPP). nih.govmdpi.commdpi.com The enzymes responsible for these two sequential phosphorylation steps are key to the farnesol salvage pathway, allowing the cell to utilize farnesol from both internal and external sources. mdpi.com

In rat liver, farnesol kinase activity has been localized to the inner, luminal surface of rough and smooth microsomal vesicles, utilizing ATP for the phosphorylation of farnesol. mdpi.comebi.ac.uk The subsequent phosphorylation of FMP to FPP by farnesyl phosphate kinase appears to occur on the cytoplasmic outer surface of these vesicles and shows specificity for CTP as the phosphoryl donor. mdpi.comebi.ac.ukpnas.org In plants such as Arabidopsis thaliana, a farnesol kinase (FOLK) has been identified, and its expression is linked to abscisic acid (ABA) signaling and flower development. ebi.ac.uk

The homeostasis of FMP is intrinsically linked to the regulation of the entire mevalonate (B85504) pathway. The downstream product, FPP, and other isoprenoids exert feedback inhibition on key enzymes like HMG-CoA reductase. pnas.org Furthermore, the expression of farnesyl pyrophosphate synthase (FPPS), the enzyme that synthesizes FPP from isopentenyl pyrophosphate and dimethylallyl diphosphate (B83284), is transcriptionally regulated by nuclear receptors like the Liver X receptors (LXRs), adding another layer of control that indirectly influences the FMP pool. nih.govmdpi.com Dysregulation of this pathway is associated with various diseases, highlighting the importance of maintaining isoprenoid homeostasis. mdpi.com Future research will likely focus on identifying and characterizing the specific kinases and phosphatases that directly control FMP levels in different organisms and tissues, and how these enzymes are regulated by upstream signaling pathways and metabolic feedback loops.

EnzymeFunctionCellular Location (Mammalian)Cofactor/Donor
Farnesol KinaseFarnesol → this compoundLuminal surface of microsomesATP
Farnesyl Phosphate KinaseThis compound → Farnesyl PyrophosphateCytoplasmic surface of microsomesCTP
Farnesyl Pyrophosphate Synthase (FPPS)Isopentenyl-PP + Dimethylallyl-PP → FPPPeroxisomes, Cytosol-
Protein Farnesyltransferase (FTase)Transfers farnesyl group from FPP to proteinsCytosolZn²⁺, Mg²⁺
PhosphatasesFPP → Farnesol--

High-Resolution Structural and Mechanistic Studies of Enzymes Involved in this compound Metabolism

A detailed molecular understanding of the enzymes that produce and consume FMP is crucial for elucidating their mechanisms and for the rational design of inhibitors or modulators. While high-resolution structures of farnesol kinase and farnesyl phosphate kinase remain largely uncharacterized, significant progress has been made in studying the enzymes that utilize the downstream product, FPP.

Structural and mechanistic studies of protein farnesyltransferase (FTase), an enzyme that transfers the farnesyl group from FPP to target proteins, have provided indirect insights into FMP recognition. ebi.ac.uknih.gov Although FPP is the natural substrate, studies using FMP have helped to dissect the role of the phosphate groups in binding and catalysis. nih.gov For instance, research on FTase mutants has shown that positively charged residues, such as R291β and K294β, are critical for interacting with the β-phosphate of FPP and stabilizing the diphosphate leaving group during the farnesylation reaction. nih.gov

Similarly, structural studies of mevalonate kinase, an enzyme subject to feedback inhibition by FPP, have revealed how the polyisoprenoid chain and the phosphate groups of the inhibitor are accommodated in the active site. acs.org In one study, the crystallization of rat mevalonate kinase with a substrate analog, farnesyl thiodiphosphate (FSPP), resulted in the detection of farnesyl thiophosphate (FSP), the monophosphate equivalent, in the binding site, providing a snapshot of how the this compound moiety is recognized. acs.org

Future research priorities include obtaining high-resolution crystal structures of farnesol kinase and farnesyl phosphate kinase. These structures would illuminate the molecular basis for their substrate specificity and catalytic mechanisms, such as why farnesyl phosphate kinase prefers CTP over ATP. ebi.ac.uk Such structural information is indispensable for understanding their role in the farnesol salvage pathway and for developing specific tools to study their function.

Development of Novel Biochemical Probes for Pathway Interrogation and Modulation

The development of sophisticated biochemical probes is essential for tracing metabolic pathways, identifying enzyme substrates, and modulating cellular processes. In the context of FMP, several strategies have been employed.

Radiolabeled precursors, such as [³H]farnesol, have been instrumental in demonstrating the sequential conversion of farnesol to FMP and then to FPP in plant cell cultures. pnas.org This classic approach provides definitive evidence of metabolic flux through the pathway.

More recently, the focus has shifted to developing functionalized analogs and prodrugs. Phosphoramidate (B1195095) prodrugs of FMP analogs have been synthesized as potential inhibitors of protein farnesyltransferase (FTase). datapdf.comacs.org These compounds are designed to be cell-permeable and are converted intracellularly to the active monophosphate form. datapdf.com For example, a prodrug of 3-allylthis compound was shown to inhibit the prenylation of the protein RhoB and induce cell cycle arrest, particularly when combined with statins that reduce the endogenous FPP pool. datapdf.comacs.org

Furthermore, photoactive and bioorthogonal analogs of FPP, the direct product of FMP phosphorylation, serve as powerful tools for identifying new prenylated proteins and FPP-utilizing enzymes. nih.govacs.org Alkyne-containing isoprenoid analogs, for instance, can be metabolically incorporated into proteins, which can then be tagged with fluorescent reporters or affinity labels via "click chemistry" for visualization and proteomic analysis. acs.org While these probes are FPP analogs, their utility relies on the cellular machinery that converts their precursors, including the monophosphate forms, into the active diphosphates, thus providing a window into the broader pathway. acs.org

The future in this area will involve the creation of more refined probes, such as FMP analogs bearing photo-crosslinkers or bioorthogonal handles directly. Such tools would allow for the specific identification of FMP-binding proteins, including farnesyl phosphate kinase and potential FMP-specific receptors or transporters, helping to untangle the complex roles of this molecule within the cell.

Exploration of this compound's Emerging Roles in Intercellular Signaling and Biological Regulation

Perhaps the most exciting frontier in FMP research is the discovery of its role as a signaling molecule, extending its function beyond that of a simple metabolic intermediate. Groundbreaking studies have revealed that FMP and its diphosphate counterpart can act as endogenous ligands for receptors previously associated with lipid signaling.

Specifically, FMP has been identified as a potent and specific antagonist of the lysophosphatidic acid (LPA) receptor 3 (LPA₃). nih.govnih.gov It also shows a modest inhibitory effect on the LPA₂ receptor, but has no measurable effect on LPA₁. nih.govnih.gov The estimated dissociation constant for FMP at the LPA₃ receptor is approximately 48 nM, indicating a high-affinity interaction. nih.gov This discovery provides a novel link between the isoprenoid biosynthesis pathway and lysophospholipid signaling, suggesting a potential for cross-talk between these two fundamental cellular systems. nih.gov

In addition to its effects on G protein-coupled LPA receptors, FMP has been shown to activate nuclear hormone receptors. Research has demonstrated that FMP can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARβ/δ, and to a lesser extent, PPARγ. nih.govnih.govsigmaaldrich.com PPARs are key transcription factors that regulate lipid metabolism and inflammation. The ability of FMP to modulate PPAR activity suggests it may play a role in regulating gene expression related to lipid homeostasis. nih.govresearchgate.net

These findings reposition FMP as a bioactive signaling molecule that can modulate both cell-surface and nuclear receptor activity. Future investigations will need to explore the physiological and pathological relevance of these interactions. Key questions include whether endogenous FMP concentrations reach levels sufficient to modulate LPA and PPAR receptors in vivo, under what conditions this might occur, and what the downstream consequences of this signaling cross-talk are for cellular processes like proliferation, migration, and gene regulation. nih.gov

Receptor TargetEffect of this compoundSignaling Pathway/Function
LPA₃ ReceptorPotent AntagonistG protein-coupled receptor signaling, Ca²⁺ mobilization
LPA₂ ReceptorWeak InhibitorG protein-coupled receptor signaling
LPA₁ ReceptorNo measurable effectG protein-coupled receptor signaling
PPARαAgonist/ActivatorNuclear receptor, lipid metabolism, gene transcription
PPARβ/δAgonist/ActivatorNuclear receptor, lipid metabolism, gene transcription
PPARγWeak Agonist/ActivatorNuclear receptor, lipid metabolism, adipogenesis

Q & A

Q. Table 1. Spectral Data for this compound Identification

TechniqueKey ParametersReference
31P-NMR δ = -0.5 to -1.2 ppm (monophosphate)
LC-MS/MS (Neg) m/z 335.3 → 79.0 (PO3⁻)
GC-MS Retention time: 14.3 min (DB-5 column)

Q. Table 2. Comparative Kinetic Parameters of FPPS Across Species

SourceKm (IPP) (µM)Vmax (nmol/min/mg)Inhibitor Ki (nM)
Homo sapiens12.5 ± 1.3450 ± 3010 (Risedronate)
Trypanosoma brucei8.9 ± 0.9620 ± 451000 (Risedronate)
Artemisia annua5.7 ± 0.6320 ± 20N/A
Data from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.